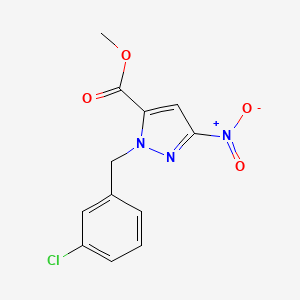

Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC14661339

Molecular Formula: C12H10ClN3O4

Molecular Weight: 295.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClN3O4 |

|---|---|

| Molecular Weight | 295.68 g/mol |

| IUPAC Name | methyl 2-[(3-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-3-2-4-9(13)5-8/h2-6H,7H2,1H3 |

| Standard InChI Key | PUJRGEXJAHRSJR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Cl)[N+](=O)[O-] |

Introduction

Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound incorporates a nitro group and a chlorobenzyl substituent, which can significantly influence its chemical and biological properties.

Synthesis Methods

The synthesis of Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from simpler pyrazole derivatives. A common approach might involve the alkylation of a nitropyrazole with a chlorobenzyl halide, followed by esterification of the carboxylic acid group.

Example Synthesis Steps:

-

Nitropyrazole Formation: Start with the synthesis of a nitropyrazole derivative.

-

Alkylation: React the nitropyrazole with 3-chlorobenzyl chloride in the presence of a base.

-

Esterification: Convert the resulting carboxylic acid into its methyl ester using methanol and an acid catalyst like sulfuric acid or thionyl chloride.

Biological Activities

Pyrazole derivatives are known for their diverse biological activities. While specific data on Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is limited, related compounds have shown potential as antimicrobial agents, antioxidants, and anticancer drugs. The nitro and chlorobenzyl groups may enhance these activities by altering the compound's interaction with biological targets.

Spectroscopic Analysis

| Spectroscopic Method | Expected Signals |

|---|---|

| H NMR | Signals for aromatic protons, methoxy protons, and any other aliphatic protons present. |

| C NMR | Signals for aromatic carbons, carbonyl carbon, and other aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume